N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Furan-2-yl: This refers to a furan ring (a five-membered heterocycle containing one oxygen atom) attached to the compound.
4-Methylpiperidin-1-yl: This indicates a piperidine ring (a six-membered heterocycle containing one nitrogen atom) with a methyl group attached at position 4.
Thiophen-2-yl: This signifies a thiophene ring (a five-membered heterocycle containing one sulfur atom) linked to the compound.
1,2-Oxazole-3-carboxamide: This part of the compound contains an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide functional group.
- Overall, this compound combines diverse heterocyclic motifs.
- It may have applications in drug discovery due to its structural complexity.
Preparation Methods
- The synthesis of this compound involves several steps:
Starting Material: Furan-2-carboxylic acid hydrazide serves as the starting material.
Ring Closure Reaction: Furan-2-yl [1,3,4]oxadiazole-2-thiol (Ia) is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide.
Mannich Bases: A series of Mannich bases (IIIa-g) of Ia are prepared by reacting Ia with suitably substituted amines and formaldehyde in ethanol.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol (Ib): This compound is obtained by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.
- Industrial production methods may involve scale-up of these reactions.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the furan or thiophene rings.
Reduction: Reduction reactions could affect the oxazole or piperidine moieties.
Substitution: Substituents on the piperidine or thiophene ring may be replaced.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Assessing its potential as a bioactive molecule.
Medicine: Exploring its pharmacological properties.
Industry: Considering applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate pathways and binding sites.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related heterocyclic compounds:
Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in furan and oxazole components.
5-Nitrofuran-2-yl-1,3,4-thiadiazol-2-ylimino derivatives: Different but related heterocycles.
Indole derivatives: These also exhibit diverse biological activities.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14-6-8-23(9-7-14)16(17-4-2-10-25-17)13-21-20(24)15-12-18(26-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24) |
InChI Key |
QFCYCMNUJJBHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4 |
Origin of Product |
United States |
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